Menaquinone 11

Catalog No.
S1528186
CAS No.
19228-10-5
M.F
C66H96O2
M. Wt
921.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menaquinone 11

CAS Number

19228-10-5

Product Name

Menaquinone 11

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione

Molecular Formula

C66H96O2

Molecular Weight

921.5 g/mol

InChI

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+

InChI Key

YYDMANIEKFAEJC-RYZSZPJESA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-yl]-1,4-naphthalenedione; MK 11; Vitamin MK 11;

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Availability and Dietary Sources:

MK-11 is not found in significant quantities in commonly consumed foods []. While some fermented foods like natto may contain trace amounts of various menaquinones, the presence and specific forms, including MK-11, are not consistently reported or well-characterized [].

Biological Activity:

Similar to other menaquinones, MK-11 is thought to play a role in the activation of vitamin K-dependent proteins through a process called vitamin K epoxide reductase complex 1 (VKORC1)-mediated carboxylation []. These proteins are crucial for various physiological functions, including blood clotting, bone health, and cardiovascular health []. However, due to the limited research on MK-11, its specific biological activity and potential health benefits remain largely unknown.

Current Research Landscape:

Currently, there is a scarcity of scientific research specifically investigating MK-11. Most studies exploring the health benefits and applications of vitamin K2 primarily focus on MK-7 and MK-4, with limited mention of MK-11 or other less prevalent forms [, ].

Menaquinone 11 is a member of the menaquinone family, which are forms of vitamin K2. Specifically, it is characterized by a side chain consisting of eleven isoprenoid units. The chemical formula for Menaquinone 11 is C66H96O2C_{66}H_{96}O_2 . Menaquinones play critical roles in various biological processes, particularly in the post-translational modification of proteins through gamma-carboxylation, which is essential for blood coagulation and bone metabolism .

Vitamin K2 acts as a cofactor for the enzyme γ-glutamyl carboxylase, which activates various proteins by converting specific glutamic acid residues into γ-carboxyglutamic acid (Gla) residues. Gla proteins are essential for blood clotting (factors II, VII, IX, and X) and bone mineralization (osteocalcin) [].

Primarily related to its function as a cofactor in redox reactions. It acts as an electron carrier in the mitochondrial electron transport chain, facilitating ATP production. The quinone moiety of Menaquinone 11 undergoes reduction to form a hydroquinone, which can then participate in further redox reactions . Additionally, Menaquinone 11 can be involved in the biosynthesis of other menaquinones and ubiquinones through various enzymatic pathways .

Menaquinone 11 exhibits significant biological activity, particularly in promoting cardiovascular health and bone density. It has been shown to support the synthesis of matrix Gla-protein, which inhibits vascular calcification . Furthermore, it plays a vital role in the regulation of calcium metabolism by activating osteocalcin, a protein that binds calcium in bones . Its antioxidant properties also contribute to cellular protection against oxidative stress.

Menaquinone 11 can be synthesized through both natural and synthetic methods:

  • Natural Fermentation: Certain bacteria, such as Bacillus subtilis, are capable of producing Menaquinone 11 through fermentation processes. This method typically involves culturing these bacteria in nutrient-rich media .
  • Chemical Synthesis: Chemical methods involve multi-step synthetic routes that may include the use of starting materials derived from simpler organic compounds. The synthesis often requires controlling reaction conditions to achieve the desired isoprenoid chain length and functional groups .

Menaquinone 11 has various applications:

  • Nutritional Supplements: It is used as a dietary supplement for its potential health benefits related to bone and cardiovascular health.
  • Pharmaceuticals: Research is ongoing into its therapeutic potential for conditions such as osteoporosis and cardiovascular diseases.
  • Food Industry: As a natural preservative and health enhancer, it is incorporated into fermented foods .

Studies have shown that Menaquinone 11 interacts with various proteins involved in calcium metabolism and blood coagulation. For instance, its interaction with vitamin K-dependent proteins enhances their functionality through gamma-carboxylation. Additionally, research into its inhibitory effects on certain enzymes involved in menaquinone biosynthesis indicates potential for developing antimicrobial agents targeting bacterial strains that synthesize menaquinones .

Menaquinone 11 belongs to a larger family of menaquinones that differ primarily by the number of isoprenoid units in their side chains. Below are some similar compounds along with their unique features:

CompoundIsoprenoid UnitsUnique Features
Menaquinone 44Most common form found in animal tissues; water-soluble
Menaquinone 77Known for its bioavailability and longer half-life; often used in supplements
Menaquinone 99Found predominantly in fermented foods; less studied than MK-4 and MK-7
Menaquinone 1010Intermediate form with limited biological activity compared to others
Menaquinone 1212Less common; primarily studied for its biosynthetic pathways

Menaquinone 11 stands out due to its longer side chain, which may influence its lipid solubility and transport mechanisms compared to shorter-chain menaquinones. This unique structure potentially enhances its efficacy in biological systems, particularly concerning cellular uptake and activity .

XLogP3

21.9

Hydrogen Bond Acceptor Count

2

Exact Mass

920.74103230 g/mol

Monoisotopic Mass

920.74103230 g/mol

Heavy Atom Count

68

Dates

Modify: 2024-04-14

Explore Compound Types